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molecular formula C11H15ClN2O B8449151 N-(5-chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 893566-37-5

N-(5-chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No. B8449151
M. Wt: 226.70 g/mol
InChI Key: KFYVPJFJRDNAEG-UHFFFAOYSA-N
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Patent
US07462600B2

Procedure details

2,2-Dimethyl-N-(4-methyl-pyridin-2-yl)-propionamide (42 g, 0.22 mol) from Step 1 was placed in a 3-neck 3 L flask fitted with an overhead stirrer. To this was added water (650 mL), then Na2HPO4 (78 g, 0.55 mol), followed by DCM (220 mL). The mixture was stirred and cooled in an ice-bath to 0° C., then chlorine gas was bubbled slowly through a sparge-frit. The reaction was monitored by TLC (EtOAc/hexanes 1/1), and found to be complete after 80 min. The reaction mixture was poured into a separatory funnel and extracted. The aqueous layer was re-extracted with DCM (2×100 mL). The combined layers were dried over Na2SO4 and concentrated to a crude solid product which was recrystallized from hexanes to yield the purified N-(5-chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (41 g, 0.18 mol). 1H NMR (CDCl3) δ 8.18 (s, 1 H), 8.12 (s, 1 H), 7.94 (br s, 1 H), 2.35 (s, 3H), 1.29 (s, 9H).
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na2HPO4
Quantity
78 g
Type
reactant
Reaction Step Three
Name
Quantity
220 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]([NH:5][C:6]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][N:7]=1)=[O:4].O.C(Cl)[Cl:17]>>[Cl:17][C:9]1[C:10]([CH3:12])=[CH:11][C:6]([NH:5][C:3](=[O:4])[C:2]([CH3:14])([CH3:13])[CH3:1])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
CC(C(=O)NC1=NC=CC(=C1)C)(C)C
Step Two
Name
Quantity
650 mL
Type
reactant
Smiles
O
Step Three
Name
Na2HPO4
Quantity
78 g
Type
reactant
Smiles
Step Four
Name
Quantity
220 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
chlorine gas was bubbled slowly through a sparge-frit
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with DCM (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude solid product which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexanes

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
ClC=1C(=CC(=NC1)NC(C(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.18 mol
AMOUNT: MASS 41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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